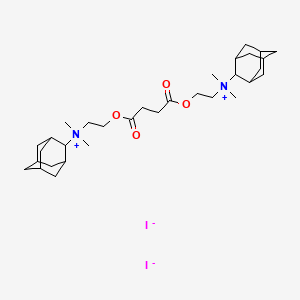
Succinyldioxydiethylenebis(adamantyldimethylammonium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinyldioxydiethylenebis(adamantyldimethylammonium) diiodide is a complex organic compound with the molecular formula C32H54I2N2O4. It is known for its unique structure, which includes adamantane derivatives and ammonium groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinyldioxydiethylenebis(adamantyldimethylammonium) diiodide typically involves the reaction of adamantane derivatives with succinic acid and diethylene glycol. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Succinyldioxydiethylenebis(adamantyldimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Succinyldioxydiethylenebis(adamantyldimethylammonium) diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of succinyldioxydiethylenebis(adamantyldimethylammonium) diiodide involves its interaction with cellular membranes and proteins. The compound’s adamantane derivatives facilitate its incorporation into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the ammonium groups interact with negatively charged cellular components, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another ammonium-based compound with antimicrobial properties.
Benzalkonium chloride: A widely used disinfectant and antiseptic.
Cetylpyridinium chloride: An antiseptic compound used in mouthwashes and throat lozenges.
Uniqueness
Succinyldioxydiethylenebis(adamantyldimethylammonium) diiodide stands out due to its unique combination of adamantane derivatives and ammonium groups, which confer enhanced stability and antimicrobial activity compared to other similar compounds .
Properties
CAS No. |
59543-35-0 |
|---|---|
Molecular Formula |
C32H54I2N2O4 |
Molecular Weight |
784.6 g/mol |
IUPAC Name |
2-adamantyl-[2-[4-[2-[2-adamantyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C32H54N2O4.2HI/c1-33(2,31-25-13-21-11-22(15-25)16-26(31)14-21)7-9-37-29(35)5-6-30(36)38-10-8-34(3,4)32-27-17-23-12-24(19-27)20-28(32)18-23;;/h21-28,31-32H,5-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
DWQGSJLLHFOLKP-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C1C2CC3CC(C2)CC1C3)C4C5CC6CC(C5)CC4C6.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


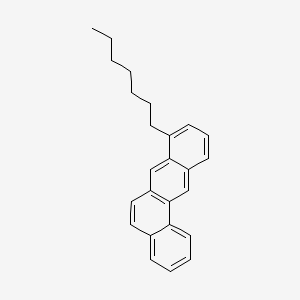

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
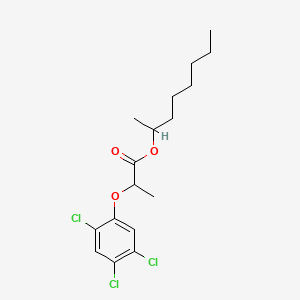
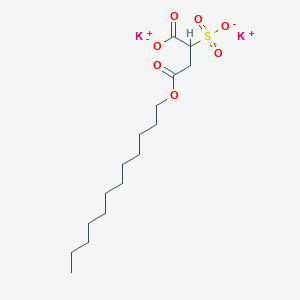
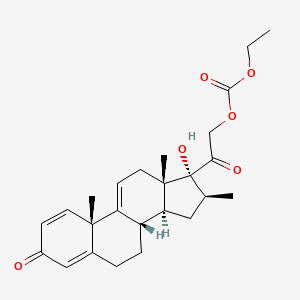
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
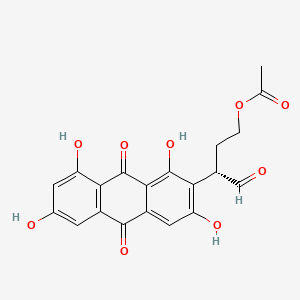
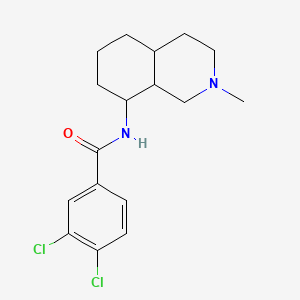
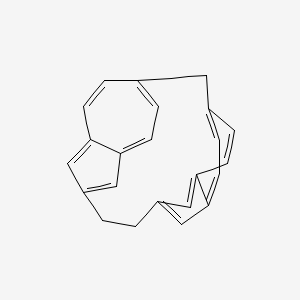
![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
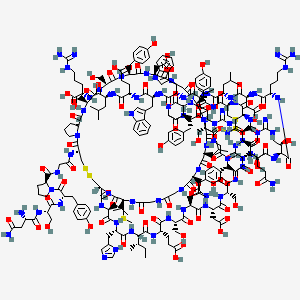
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)
